N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a benzothiazole moiety with a trifluoromethylbenzenesulfonamide group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the context of these biological activities.
Mode of Action
Benzothiazole derivatives have been shown to interact with various biological targets leading to their respective biological activities .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives , suggesting that this compound may have good absorption, distribution, metabolism, and excretion properties, which would impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The next step involves the formation of the ethenyl linkage, which can be accomplished via a Wittig reaction or a Heck coupling reaction. Finally, the trifluoromethylbenzenesulfonamide group is introduced through a sulfonamide formation reaction, typically using trifluoromethylbenzenesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alkane derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of benzothiazole derivatives.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds such as 2-(4-aminophenyl)benzothiazole and 2-(4-hydroxyphenyl)benzothiazole share the benzothiazole core and exhibit similar bioactivities.
Trifluoromethylbenzenesulfonamides: Compounds like 4-(trifluoromethyl)benzenesulfonamide and 3-(trifluoromethyl)benzenesulfonamide share the trifluoromethylbenzenesulfonamide group and have similar chemical properties.
Uniqueness
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of the benzothiazole and trifluoromethylbenzenesulfonamide groups, which confer distinct electronic and steric properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S2/c23-22(24,25)16-4-3-5-18(14-16)31(28,29)27-17-11-8-15(9-12-17)10-13-21-26-19-6-1-2-7-20(19)30-21/h1-14,27H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHJLJJUWYQBFG-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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